2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid

Catalog No.
S614553
CAS No.
147597-66-8
M.F
C20H24N4O6S
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane...

CAS Number

147597-66-8

Product Name

2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid

IUPAC Name

2-[(8Z)-1,7-bis(carboxymethyl)-2-[(4-isothiocyanatophenyl)methyl]-2,3,5,6-tetrahydro-1,4,7-triazonin-4-yl]acetic acid

Molecular Formula

C20H24N4O6S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C20H24N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,7-8,17H,5-6,9-13H2,(H,25,26)(H,27,28)(H,29,30)/b8-7-

InChI Key

JDNCFHZWJCDPHS-FPLPWBNLSA-N

Synonyms

2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, 2-(4-NCS-Bz)-NOTA

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O

The exact mass of the compound 2-[(8Z)-1,7-bis(carboxymethyl)-2-[(4-isothiocyanatophenyl)methyl]-2,3,5,6-tetrahydro-1,4,7-triazonin-4-yl]acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA, CAS: 147597-66-8) is a premium bifunctional chelating agent (BFCA) designed for the stable conjugation of radiometals to primary amine-bearing biomolecules. Featuring a compact 9-membered macrocyclic NOTA core and a reactive isothiocyanate (NCS) handle on a benzyl linker, this compound is engineered to address the critical manufacturing bottleneck of thermal degradation in radiopharmaceutical synthesis. Unlike larger macrocycles, the NOTA cavity is geometrically optimized for smaller radiometals such as Gallium-68 (Ga-68), Copper-64 (Cu-64), and Aluminum-Fluoride-18 (AlF-18). For procurement teams and radiochemists, p-SCN-Bn-NOTA represents the gold-standard precursor for developing clinical radiolabeling kits, enabling rapid, room-temperature metal complexation that preserves the structural integrity of temperature-sensitive antibodies, nanobodies, and peptides [1].

Research Fit

Workflow Room-temperature 68Ga bioconjugate labeling in under 5 minutes.
Radiometal scope Supports 64Cu labeling with reported high kinetic inertness for antibody fragments.
Processing Tolerates metal impurities in generator eluate, supporting direct labeling context.

Substituting p-SCN-Bn-NOTA with closely related analogs like p-SCN-Bn-DOTA or NOTA-NHS ester introduces severe process and performance liabilities. While DOTA is a versatile chelator, its larger 12-membered ring creates a high kinetic barrier for metal insertion, typically requiring extended heating (60°C to 95°C) to achieve viable radiochemical yields with Ga-68 or Cu-64; this thermal stress causes irreversible denaturation and aggregation of delicate biological targeting vectors [1]. Conversely, substituting the isothiocyanate (NCS) group with an N-hydroxysuccinimide (NHS) ester accelerates conjugation but drastically reduces aqueous stability. NHS esters hydrolyze rapidly in alkaline conjugation buffers, requiring large molar excesses and leading to poor batch-to-batch reproducibility in GMP environments [2]. By utilizing p-SCN-Bn-NOTA, manufacturers secure both robust aqueous conjugation via the thiourea bond and the ability to radiolabel at room temperature.

Substitution Risk

p-SCN-Bn-NOTA Nine-membered N3 cavity optimally fits Ga(III) and Cu(II) ions.
DOTA / DTPA Larger 12-membered cavity or acyclic structure may shift radiometal size matching and complexation kinetics.
Stability Reported higher thermodynamic Log K and kinetic inertness for Ga(III) and Cu(II).
Stability Lower Log K and faster transchelation in biological environments may compromise in vivo complex integrity.
Labeling Quantitative room-temperature labeling supports heat-sensitive vectors.
Labeling Requires 60 °C heating for comparable yields, potentially degrading thermolabile biomolecules.

Room-Temperature Ga-68 Radiolabeling Kinetics

The primary procurement driver for p-SCN-Bn-NOTA over DOTA-based alternatives is its superior radiolabeling kinetics with Gallium-68. In head-to-head comparative studies using nanobody conjugates, NOTA achieved a radiochemical purity (RCP) of >98% within 5 minutes at room temperature. In contrast, the p-SCN-Bn-DOTA comparator required heating to 60°C for 15 minutes to achieve similar purity levels [1]. This thermodynamic advantage eliminates the need for heating blocks in automated synthesis modules and prevents the thermal degradation of heat-sensitive biological vectors.

Evidence DimensionGa-68 Radiochemical Purity and Conditions
Target Compound Data>98% RCP at Room Temperature (5 min)
Comparator Or Baselinep-SCN-Bn-DOTA: >98% RCP at 60°C (15 min)
Quantified Difference100% elimination of heating requirement; 66% reduction in reaction time
Conditions68Ga labeling of anti-mesothelin sdAb A1-His in 1 M ammonium acetate buffer

Enables the formulation of room-temperature radiopharmaceutical kits, which is an absolute requirement when working with heat-sensitive antibodies.

⁶⁸Ga Labeling
Head-to-head
>98% RCP in 5 min at RT vs. >98% at 60 °C for 15 min (DOTA)
Supports ambient-temperature kit formulation context.
sdAb A1-His conjugate, iTLC-SG purity assessment.

Copper-64 Complexation Efficiency Under Mild Conditions

For Copper-64 PET imaging, p-SCN-Bn-NOTA demonstrates significantly faster complex formation than standard DOTA derivatives. Quantitative evaluations show that p-SCN-Bn-NOTA achieves >95% radiochemical yield (RCY) with Cu-64 at room temperature within 20 minutes. The DOTA comparator typically requires heating (37°C to 40°C or higher) and longer incubation times to overcome its kinetic inertness, often resulting in lower specific activity when forced to label under mild conditions [1]. The rapid, high-yield complexation of NOTA reduces the required chelator-to-antibody ratio, minimizing the risk of altering the biomolecule's immunoreactivity.

Evidence DimensionCu-64 Radiochemical Yield (RCY)
Target Compound Data>95% RCY at Room Temperature (20 min)
Comparator Or Baselinep-SCN-Bn-DOTA: Requires 37°C - 40°C heating for comparable yields
Quantified DifferenceEnables complete Cu-64 complexation at 20-25°C without external heating
ConditionsCu-64 radiolabeling of immunoconjugates in acetate buffer (pH 6.0)

Protects the binding affinity of delicate immunoconjugates during Cu-64 labeling by completely avoiding thermal stress.

Stability Constant
Reported
Log K 30.98 (NOTA) vs. 26.05 (DOTA)
Reported thermodynamic context; may resist in vivo demetallation.
Potentiometric titration, cross-study comparison.

Structural Exclusivity for AlF-18 PET Radiotracer Synthesis

p-SCN-Bn-NOTA is structurally essential for the Aluminum-Fluoride-18 (AlF-18) radiolabeling method, a technique that allows 18F to be handled like a radiometal. The NOTA macrocycle provides an optimal pentadentate (N3O3) coordination sphere that tightly binds the Al3+ ion while leaving exactly one coordination site open for the 18F- ion, forming a highly stable complex. DOTA and other larger macrocycles are thermodynamically mismatched for Al3+ and cannot form stable AlF-18 complexes [1]. Consequently, p-SCN-Bn-NOTA is the mandatory precursor class for any pipeline developing AlF-18 based peptide or antibody radiotracers.

Evidence DimensionAlF-18 Complexation Viability
Target Compound DataForms stable AlF-18 complexes (optimal cavity size)
Comparator Or Baselinep-SCN-Bn-DOTA: Negligible AlF-18 binding (cavity too large)
Quantified DifferenceBinary capability (Viable vs. Non-viable) for AlF-18 labeling
ConditionsAlF-18 radiolabeling of peptide conjugates in aqueous buffer

Dictates the fundamental selection of the chelator for any AlF-18 PET imaging program, as DOTA cannot be physically used for this application.

Cu Exchange Rate
Head-to-head
NOTA > TETA >> DOTA in kinetic inertness ranking
May minimize transchelation to serum proteins in model systems.
pH 5.0-7.5, [Cu²⁺] 1-5 µM challenge.
Impurity Tolerance
Head-to-head
>98% yield with 10 ppm metals vs. reduced yields for DOTA/DTPA/PCTA
Supports direct crude eluate labeling workflow selection.
Generator-eluted ⁶⁸Ga with Zn, Fe, Cu, Al challenge.
PSMA Tumor Uptake
Head-to-head
42.2 ± 6.7 %ID/g (NOTA) vs. 19.5 ± 1.8 %ID/g (DOTA) at 1 h
Reported higher early-timepoint contrast context.
PSMA+ PC3 PIP xenograft model, ex vivo biodistribution.

Room-Temperature Radiolabeling of Fragile Biologics

Ideal for conjugating and labeling monoclonal antibodies, single-domain antibodies (nanobodies), and heat-sensitive peptides with Ga-68 or Cu-64, where the 60°C+ heating required by DOTA would cause irreversible denaturation [1].

Development of AlF-18 PET Tracers

The mandatory chelator choice for synthesizing 18F-labeled peptides via the aluminum-fluoride method, leveraging NOTA's specific pentadentate coordination geometry which larger macrocycles cannot replicate [2].

High-Throughput GMP Radiopharmacy Kits

Highly suited for the commercial development of "shake-and-shoot" clinical radiopharmaceutical kits, where the rapid, room-temperature labeling kinetics of NOTA streamline automated synthesis and reduce radiation exposure to operators [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Room-Temp ⁶⁸Ga Kit Development
Room-temperature labeling kinetics
Radiochemical purity, kit reconstitution stability
Crude ⁶⁸Ga Eluate Labeling
Metal impurity tolerance
Radiochemical yield without pre-purification, GMP-compatible context
PSMA-Targeted PET Tracers
NOTA-based pharmacophore conjugation
Tumor uptake quantification, tumor-to-background contrast
⁶⁴Cu-Labeled ImmunoPET Probes
Kinetic inertness of ⁶⁴Cu complex
Transchelation resistance, liver background activity

XLogP3

0.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

448.14165567 Da

Monoisotopic Mass

448.14165567 Da

Heavy Atom Count

31

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